3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine

Lipophilicity logP Drug-likeness

Researchers often face synthetic bottlenecks when accessing 4-amino-3-(difluoromethoxy)pyrazole scaffolds, delaying SAR campaigns. This compound resolves that by providing a direct, step-economical building block. - Eliminates the acid activation step required by 4-carboxylic acid analogs, enabling one-pot diazotization and coupling. - The -OCHF₂ group increases lipophilicity by ~0.5-1.0 logP over -OCH₃, facilitating metabolic stability tuning without scaffold redesign. - Supplied as the free amine for maximum downstream derivatization flexibility in kinase inhibitor and agrochemical libraries.

Molecular Formula C5H7F2N3O
Molecular Weight 163.13 g/mol
Cat. No. B12063538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC5H7F2N3O
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)OC(F)F)N
InChIInChI=1S/C5H7F2N3O/c1-10-2-3(8)4(9-10)11-5(6)7/h2,5H,8H2,1H3
InChIKeyNQCFOMROVSUKSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine: Core Properties


3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine (CAS: 2041076-49-5) is a fluorinated pyrazole-4-amine building block with the molecular formula C5H7F2N3O and molecular weight 163.13 g/mol . The compound features a difluoromethoxy (–OCHF₂) group at the 3-position of the pyrazole ring, distinguishing it from non-fluorinated or difluoromethyl-substituted analogs. It is primarily utilized as a synthetic intermediate in the preparation of succinate dehydrogenase inhibitor (SDHI) fungicides and as a versatile scaffold for kinase inhibitor research [1].

Building Block Fluorinated pyrazole-4-amine with –OCHF₂ substituent; distinct from –OCH₃ or –CHF₂ analogs
Workflow SDHI fungicide intermediate synthesis; kinase inhibitor scaffold construction
Selection Context Differentiated lipophilicity, H-bond capacity, and metabolic stability profile (class-level)

Why This Compound Cannot Be Replaced by Analogs


The difluoromethoxy substituent imparts distinct physicochemical properties—including altered lipophilicity, hydrogen-bonding capacity, and metabolic stability—that cannot be replicated by simple methoxy (–OCH₃) or difluoromethyl (–CHF₂) analogs [1]. In agrochemical intermediate applications, the –OCHF₂ group serves as a critical structural motif for target enzyme binding in SDHI fungicides, where even minor substituent changes can drastically affect inhibitory potency and crop safety profiles . The amine functionality at the 4-position further differentiates this compound from the corresponding carboxylic acid derivatives commonly employed in fungicide synthesis, enabling distinct downstream chemical transformations (e.g., diazotization, amidation, or heterocycle fusion) that are not accessible to the acid or ester counterparts without additional synthetic steps .

–OCHF₂ vs. –OCH₃ Analogs
Replacing the difluoromethoxy group with methoxy may significantly alter lipophilicity and metabolic stability; class‑level trends indicate a potential logP increase of ~0.5–1.0 units and 2–10× longer microsomal half‑life, which can shift cellular permeability and in vivo exposure profiles.
–OCHF₂ vs. –CHF₂ Analogs
The –CHF₂ group cannot act as a hydrogen‑bond donor, whereas –OCHF₂ can participate in weak H‑bond interactions. This difference may affect target engagement and selectivity in kinase inhibitor design; structural analogs lacking this donor may not reproduce binding modes that rely on hinge‑region contacts.
4‑Amine vs. 4‑Carboxylic Acid Derivatives
The free amine enables direct diazotization and diversification, while the corresponding carboxylic acid requires activation steps. Substituting the acid form may add synthetic operations and cost, limiting direct interchangeability in parallel library synthesis.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Modulation: –OCHF₂ vs. –OCH₃

The replacement of a methoxy group (–OCH₃) with a difluoromethoxy group (–OCHF₂) on a heterocyclic scaffold typically increases lipophilicity by approximately 0.5–1.0 logP units, as established in systematic medicinal chemistry studies [1]. While directly measured logP values for 3-(difluoromethoxy)-1-methyl-1H-pyrazol-4-amine and its 3-methoxy analog are not available in the public domain, the class-level inference is supported by extensive data on matched molecular pairs across diverse heterocyclic systems [1]. This lipophilicity increase can enhance membrane permeability and target engagement in cellular contexts, offering a quantifiable advantage for applications requiring balanced hydrophobicity.

Lipophilicity Modulation
Class-level
+0.5–1.0 logP
Higher estimated lipophilicity than 3‑methoxy analog may support cell‑based permeability assays.
Class-level inference; direct logP data for this scaffold not publicly available.
Lipophilicity logP Drug-likeness

Metabolic Stability Enhancement by –OCHF₂

The difluoromethoxy group is widely recognized as a metabolically stable bioisostere of the methoxy group, resisting O-demethylation by cytochrome P450 enzymes [1]. In matched molecular pair studies, replacing –OCH₃ with –OCHF₂ has been shown to increase in vitro microsomal half-life (t₁/₂) by 2- to 10-fold depending on the scaffold [1]. Although specific t₁/₂ data for 3-(difluoromethoxy)-1-methyl-1H-pyrazol-4-amine have not been published, the class-level inference is strong and directly applicable to procurement decisions for medicinal chemistry programs targeting metabolically labile positions.

Metabolic Stability
Class-level
2–10× t₁/₂ increase
Predicted longer microsomal half‑life may reduce clearance in preclinical models.
Based on matched pair trends; scaffold‑specific microsomal data not published.
Metabolic stability CYP450 Oxidative metabolism

Hydrogen-Bond Donor Capacity vs. –CHF₂ Analogs

The difluoromethoxy group can act as a weak hydrogen-bond donor (pKa of the conjugate acid ≈ 8–10), whereas the difluoromethyl group (–CHF₂) cannot participate in hydrogen-bond donation [1]. This property has been exploited in kinase inhibitor design, where the –OCHF₂ group engages the hinge region of kinases through hydrogen bonding, contributing to potency and selectivity [2]. In the context of 3-(difluoromethoxy)-1-methyl-1H-pyrazol-4-amine, this H-bond donor capacity provides a differentiation axis against the widely used 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine intermediate, which lacks this interaction capability.

H‑Bond Donor Capacity
Reported
–OCHF₂: H‑bond donor present
–CHF₂: no H‑bond donor
Potential additional hydrogen bond may improve kinase target engagement.
Qualitative evidence; quantitative binding data not available for this scaffold.
Hydrogen bonding Target engagement Kinase selectivity

Synthetic Tractability of the 4-Amine Group

The 4-amine group of 3-(difluoromethoxy)-1-methyl-1H-pyrazol-4-amine permits direct diazotization and subsequent conversion to halides, azides, or coupling partners, enabling access to 4-substituted pyrazole derivatives without protecting group manipulations . In contrast, the more common SDHI intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid requires activation (e.g., acid chloride formation) for amide bond formation, adding a synthetic step . While no direct comparative yield study has been published for this specific compound, the inherent step-economy advantage is a recognized principle in process chemistry.

Synthetic Tractability
Data to verify
4‑amine: direct diazotization
4‑acid: requires activation
One fewer synthetic step may reduce cost and time in library production.
No published comparative yield study; source review recommended.
Synthetic chemistry Diazotization Cross-coupling

Optimal Application Scenarios


Kinase Inhibitor Lead Optimization for Metabolic Stability

When a medicinal chemistry program identifies a pyrazole-based kinase inhibitor hit bearing a metabolically labile methoxy group, procurement of 3-(difluoromethoxy)-1-methyl-1H-pyrazol-4-amine enables rapid synthesis of the –OCHF₂ analog. Based on class-level metabolic stability improvements of 2- to 10-fold [1], this substitution can extend compound half-life in microsomal assays, facilitating progression to in vivo pharmacokinetic studies without the need for extensive scaffold redesign.

SDHI Fungicide Intermediate with Direct 4-Position Diversification

For agrochemical discovery teams synthesizing novel SDHI fungicides, 3-(difluoromethoxy)-1-methyl-1H-pyrazol-4-amine provides a step-economical entry to 4-amino-substituted pyrazole carboxamides [1]. The free amine allows one-pot diazotization and coupling, circumventing the additional acid activation step required when using the 4-carboxylic acid intermediate, thereby reducing synthesis time and material costs in library production.

Probing Hydrogen-Bond-Dependent Target Engagement

When crystallographic or modeling data suggest that a hydrogen-bond donor at the pyrazole 3-position is beneficial for target binding, 3-(difluoromethoxy)-1-methyl-1H-pyrazol-4-amine is the preferred building block over the 3-(difluoromethyl) analog, which cannot donate a hydrogen bond [1]. This property supports the rational design of inhibitors with improved target residency time and selectivity profiles.

Parallel Library Synthesis with Controlled Lipophilicity

In combinatorial chemistry campaigns where incremental lipophilicity tuning is desired, the –OCHF₂ group of 3-(difluoromethoxy)-1-methyl-1H-pyrazol-4-amine provides a ~0.5–1.0 logP increase over the –OCH₃ analog [1], enabling systematic exploration of hydrophobicity-activity relationships without altering the core scaffold topology.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Reported metabolic stability benefit
Microsomal stability assay comparison
SDHI fungicide intermediate
Direct amine diversification
Synthetic step‑count verification
H‑bond‑dependent target engagement
H‑bond donor capacity
Binding affinity or target engagement assay
Parallel library synthesis with lipophilicity control
Incremental logP tuning
logP‑driven SAR validation
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